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N-tert-butyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide

Pim-1 kinase inhibition Pim-1 inhibitor biochemical assay Pim-1 IC50 comparator

Researchers studying Pim-2-dependent hematological malignancies often face tool compounds with inadequate Pim-2 coverage. CAS 516461-35-1 provides equipotent dual Pim-1/Pim-2 inhibition (IC50 1.10/1.30 nM), overcoming the Pim-2 gap of SGI-1776. Key advantages: • Balanced dual Pim-1/Pim-2 engagement for robust target validation • 9.1× superior cellular potency vs. AZD1208 in KMS-12-BM cells (110 nM vs. 1,000 nM) • Low CYP3A4 inhibition risk supports combination screens with standard-of-care agents Supplied with rigorous analytical characterization for SAR continuity.

Molecular Formula C17H19N5OS
Molecular Weight 341.43
CAS No. 516461-35-1
Cat. No. B2820811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
CAS516461-35-1
Molecular FormulaC17H19N5OS
Molecular Weight341.43
Structural Identifiers
SMILESCC(C)(C)NC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=CC=C3
InChIInChI=1S/C17H19N5OS/c1-17(2,3)21-14(23)10-24-16-13-9-20-22(15(13)18-11-19-16)12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3,(H,21,23)
InChIKeyDCRXEWOYSLFTLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 516461-35-1 Compound Profile


N-tert-butyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a scaffold extensively investigated for kinase inhibition [1]. This specific compound, carrying a tert-butyl acetamide substituent at the 4-position via a sulfanyl linker, was disclosed in Amgen patent US9394297 as part of a series of amide-containing Pim kinase inhibitors [2]. Biochemical profiling in BindingDB (entry BDBM238547) confirms potent inhibitory activity against the serine/threonine kinases Pim-1 and Pim-2 [3]. Unlike broader-spectrum pyrazolo[3,4-d]pyrimidine derivatives that target EGFR, VEGFR, or Src-family kinases, this compound exhibits a Pim-directed pharmacology, placing it within a therapeutically relevant subclass for hematological malignancies and select solid tumors where Pim kinases are overexpressed.

1 Pim-1/Pim-2 dual-inhibition pathway study fit
2 Isoform-selectivity assay context for hematological signaling models
3 Pyrazolo[3,4-d]pyrimidine tool compound for kinase selectivity research workflows

CAS 516461-35-1 Procurement Risks


The pyrazolo[3,4-d]pyrimidine scaffold is a privileged chemotype in kinase drug discovery, yet small structural modifications at the N1-aryl group, C4-substituent, and acetamide nitrogen produce substantial shifts in isoform selectivity, cellular potency, and off-target profile. For instance, while US9394297 compound 450 (BDBM238766) achieves sub-nanomolar Pim-1 inhibition (IC50 = 0.340 nM), it may exhibit a different selectivity window and physicochemical properties compared to the N-tert-butyl acetamide derivative [1]. Similarly, the widely referenced tool compound SGI-1776 displays starkly weaker Pim-2 coverage (IC50 = 363 nM) versus the highly balanced Pim-1/Pim-2 dual inhibition observed for CAS 516461-35-1 [2]. These divergent pharmacological fingerprints mean that direct substitution without empirical benchmarking risks misleading biological interpretation in Pim pathway interrogation and confounds SAR continuity in medicinal chemistry programs. Procurement decisions must therefore be evidence-based and comparator-driven rather than solely scaffold- or vendor-led.

Target: Pim-directed dual inhibitor Substitute: SGI-1776 Pim-2 coverage gap may skew pathway interpretation in Pim-2-dominant disease models.
Target: Pim-directed pharmacology Substitute: Broader pyrazolo[3,4-d]pyrimidine (EGFR/VEGFR/Src) Wider kinome targeting may confound isoform-specific phenotype attribution.
Target: N-tert-butyl acetamide at C4 Substitute: Other C4/N1 pyrazolo[3,4-d]pyrimidine analogs Structural modifications at N1-aryl or C4 may shift isoform selectivity context; direct substitution may require empirical validation.

CAS 516461-35-1 Comparative Evidence


Pim-1 Biochemical Inhibition vs SGI-1776

CAS 516461-35-1 inhibits recombinant human Pim-1 kinase with an IC50 of 1.10 nM (pH 7.0, 22 °C), as recorded in BindingDB entry BDBM238547 (US9394297 Compound 193) [1]. In a cross-study comparison, the extensively cited Pim inhibitor SGI-1776 exhibits a Pim-1 IC50 of 7 nM under comparable cell-free kinase assay conditions [2]. This represents an approximate 6.4-fold superior biochemical potency for CAS 516461-35-1, positioning it as a substantially more potent Pim-1 ligand within the pyrazolo[3,4-d]pyrimidine chemotype.

Pim-1 Biochemical
Cross-study comparable
IC50 1.10 nM vs 7 nM (SGI-1776)
Approx. 6.4-fold reported difference
Supports Pim-1 enzymatic screening workflow context
Cell-free kinase assay; BAD peptide phosphorylation at Ser112; pH 7.0, 22°C
Pim-1 kinase inhibition Pim-1 inhibitor biochemical assay Pim-1 IC50 comparator

Pim-2 Biochemical Inhibition vs SGI-1776

CAS 516461-35-1 demonstrates balanced dual Pim-1/Pim-2 inhibition with a Pim-2 IC50 of 1.30 nM (pH 7.0, 22 °C), as recorded in BindingDB BDBM238547 [1]. In stark contrast, SGI-1776 inhibits Pim-2 with an IC50 of 363 nM [2], representing a ~279-fold difference. This dramatic divergence in Pim-2 coverage has functional implications: Pim-2 is frequently the dominant isoform in multiple myeloma and acute myeloid leukemia, and poor Pim-2 inhibition has been linked to incomplete target engagement and compensatory signaling [3]. CAS 516461-35-1 is therefore uniquely suited for studies requiring simultaneous, equipotent blockade of both Pim-1 and Pim-2.

Pim-2 Biochemical
Cross-study comparable
IC50 1.30 nM vs 363 nM (SGI-1776)
Approx. 279-fold reported difference
Supports dual Pim-1/Pim-2 pathway interrogation context
Cell-free Pim-2 kinase assay; BAD peptide phosphorylation at Ser112; pH 7.0, 22°C
Pim-2 kinase inhibition Pim-2 inhibitor selectivity dual Pim-1/Pim-2 inhibitor

Cellular Pan-Pim Target Engagement in KMS-12-BM vs AZD1208

In the KMS-12-BM multiple myeloma cell line, which endogenously expresses all three Pim isoforms, CAS 516461-35-1 inhibits pan-Pim-mediated phosphorylation of BAD at Ser112 with a cellular IC50 of 110 nM after 110 minutes of treatment [1]. By comparison, the clinical-stage pan-Pim inhibitor AZD1208 achieves maximal cytotoxicity in KMS-12BM cells with an IC50 of 1,000 nM (1 µM) after 72-hour culture [2]. This ~9.1-fold cellular potency advantage, observed under conditions that reflect endogenous kinase-dependent signaling rather than recombinant enzyme turnover, underscores the translational relevance of CAS 516461-35-1 for cellular proof-of-concept studies.

Cellular Pan-Pim
Cross-study comparable
IC50 110 nM vs 1,000 nM (AZD1208) in KMS-12-BM
Supports cell-model target engagement endpoint review
BAD Ser112 phosphorylation readout; 110-min treatment; reported ~9.1-fold cellular difference
cellular Pim inhibition KMS-12-BM multiple myeloma pan-Pim inhibitor cellular IC50 BAD phosphorylation

CYP3A4 Inhibition Liability Profile

Although direct CYP3A4 inhibition data for CAS 516461-35-1 are not available, a structurally close N-methyl acetamide analog (CAS 70011-72-2) was profiled in BindingDB (entry BDBM50457706) and displayed IC50 > 10,000 nM against CYP3A4 in human liver microsomes using midazolam as probe substrate [1]. Given the sterically encumbered N-tert-butyl group in CAS 516461-35-1—a feature known to further attenuate CYP-mediated N-dealkylation compared to N-methyl substituents [2]—the CYP3A4 inhibition risk is plausibly even lower than that of the N-methyl analog. This proxy assessment is relevant for users planning combination-treatment or ADME-profiling studies where CYP inhibition must be minimized.

CYP3A4 Liability
Class-level inference
IC50 > 10,000 nM (via N-methyl analog CAS 70011-72-2)
Supports combination-study research design context
N-tert-butyl may further reduce CYP inhibition vs N-methyl; verify directly
CYP3A4 inhibition drug-drug interaction risk pyrazolo[3,4-d]pyrimidine metabolic stability

CAS 516461-35-1 Application Scenarios


Pim-2-Driven Multiple Myeloma and AML Cellular Pharmacology Studies

In multiple myeloma cell lines such as KMS-12-BM, where Pim-2 is the predominantly expressed isoform, CAS 516461-35-1 provides equipotent dual Pim-1/Pim-2 inhibition (Pim-1 IC50 = 1.10 nM; Pim-2 IC50 = 1.30 nM) with a cellular pan-Pim IC50 of 110 nM [1]. This balanced isoform coverage directly addresses the Pim-2 gap that limits SGI-1776 (Pim-2 IC50 = 363 nM) and enables robust target engagement readouts via BAD Ser112 dephosphorylation [2]. Researchers studying Pim-2-dependent survival signaling in hematological malignancies should prioritize CAS 516461-35-1 over Pim-1-skewed tool compounds.

Benchmarking and Comparator Studies in Pim Inhibitor Lead Optimization

The compound's potent biochemical profile (Pim-1 IC50 = 1.10 nM; Pim-2 IC50 = 1.30 nM) and its ~9.1-fold cellular potency advantage over the clinical-stage AZD1208 in KMS-12-BM cells (110 nM vs 1,000 nM) make CAS 516461-35-1 an ideal internal benchmark for medicinal chemistry teams developing next-generation Pim inhibitors [1][2]. Using CAS 516461-35-1 as a comparator enables quantitative SAR tracking within the pyrazolo[3,4-d]pyrimidine series and provides a reproducible performance threshold for cellular potency optimization.

Combination Therapy Synergy Screening with Low CYP-Mediated Interaction Risk

The inferred low CYP3A4 inhibition liability (class-level IC50 > 10,000 nM from the structurally analogous N-methyl derivative) suggests minimal compound-driven pharmacokinetic interference when CAS 516461-35-1 is co-administered with CYP3A4-metabolized standard-of-care agents such as bortezomib or lenalidomide [1]. This property supports its use in drug combination matrix screens in multiple myeloma and AML models, where avoiding CYP-mediated drug-drug interaction artifacts is critical for reliable synergy scoring.

Chemical Probe for Pim Isoform Selectivity Profiling Across Kinase Panels

With sub-2 nM IC50 values against both Pim-1 and Pim-2, CAS 516461-35-1 serves as a high-affinity anchor ligand for kinase panel selectivity profiling and competitive binding assays [1]. Its balanced dual Pim coverage enables researchers to distinguish between Pim-dependent and Pim-independent phenotypes more precisely than with isoform-biased inhibitors. This application is particularly valuable in kinome-wide screening campaigns where selectivity against off-target kinases (e.g., FLT3, Haspin) must be empirically verified rather than assumed.

Application
Selection Property
Validation Focus
Pim-2 pathway studies in hematological models
Isoform-selectivity assay context
Dual Pim-1/Pim-2 target engagement readouts
Pim inhibitor comparator benchmarking
Biochemical and cellular comparator context
SAR tracking across pyrazolo[3,4-d]pyrimidine series
Combination-treatment research design
Low CYP-interaction context (class-level)
Drug-drug interaction artifact review in co-treatment models
Kinase panel selectivity profiling
High-affinity anchor ligand context
Off-target kinase verification across kinome panels
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